molecular formula C7H12N4O B3019927 2-Azido-1-(pyrrolidin-1-yl)propan-1-one CAS No. 1248307-38-1

2-Azido-1-(pyrrolidin-1-yl)propan-1-one

Cat. No. B3019927
CAS RN: 1248307-38-1
M. Wt: 168.2
InChI Key: QORIDZQVZUVVRX-UHFFFAOYSA-N
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Description

2-Azido-1-(pyrrolidin-1-yl)propan-1-one is a compound that features both an azido group and a pyrrolidine ring. The pyrrolidine ring is a common structural motif in synthetic and medicinal chemistry due to its presence in numerous bioactive molecules. The azido group is a versatile functional group that can participate in various chemical reactions, such as the Huisgen cycloaddition, making it valuable in click chemistry applications.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through several methods. One such method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the creation of various stereochemical patterns in enantioselective pyrrolidine synthesis . Another approach involves the aza-Payne rearrangement of 2,3-aziridin-1-ols using a sulfoxonium ylide, leading to pyrrolidines with high stereochemical fidelity . Additionally, a one-pot, three-component 1,3-dipolar cycloaddition process has been reported for the synthesis of highly functionalized pyrrolidines, demonstrating good chemo-, regio-, and stereoselectivities .

Molecular Structure Analysis

The molecular structure of 2-Azido-1-(pyrrolidin-1-yl)propan-1-one would include a five-membered pyrrolidine ring and an azido group attached to a propenone backbone. The stereochemistry of the pyrrolidine ring can be manipulated through the synthetic methods mentioned, which is crucial for the biological activity of the resulting compounds. The azido group, being linear and highly electronegative, can significantly influence the reactivity and interactions of the molecule.

Chemical Reactions Analysis

The azido group in 2-Azido-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions. It can participate in 1,3-dipolar cycloadditions, which are useful in the synthesis of heterocycles and can be used in click chemistry to create diverse compounds . The pyrrolidine ring can also engage in reactions typical of amines, such as alkylation, acylation, and nucleophilic substitution, providing a pathway to further functionalize the molecule .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Azido-1-(pyrrolidin-1-yl)propan-1-one are not detailed in the provided papers, we can infer that the compound would exhibit properties characteristic of both azides and pyrrolidines. Azides are generally sensitive to thermal and photochemical stimuli, which can lead to nitrogen release and the formation of nitrenes. Pyrrolidines are typically basic due to the presence of a nitrogen atom, and their chemical behavior is influenced by the substituents on the ring .

properties

IUPAC Name

2-azido-1-pyrrolidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-6(9-10-8)7(12)11-4-2-3-5-11/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORIDZQVZUVVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(pyrrolidin-1-yl)propan-1-one

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